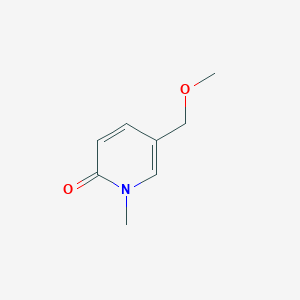

5-(Methoxymethyl)-1-methylpyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

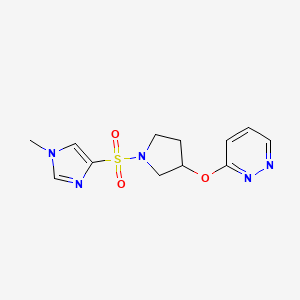

The compound “5-(Methoxymethyl)-1-methylpyridin-2-one” is a pyridine derivative. Pyridines are aromatic six-membered rings with one nitrogen atom, and they are important in many biological systems and are part of several drugs . The methoxymethyl group attached to the pyridine ring could potentially make this compound more lipophilic, which might affect its distribution in biological systems.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a methoxymethyl group at the 5-position and a methyl group at the 1-position. The 2-position of the ring would contain a carbonyl group, making it a pyridone .Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” could undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Pyridines are generally polar and can participate in hydrogen bonding, which could affect properties like solubility and boiling point .Applications De Recherche Scientifique

Heterocyclic Derivative Synthesis

5-(Methoxymethyl)-1-methylpyridin-2-one, as part of the 3-cyano-6-hydroxypyridine-2(1H)-one family, is used in the preparation of heterocyclic derivatives. These derivatives have potential biological activities. A two-step methylation method developed for these compounds achieves high yields, indicating the compound's utility in synthesizing biologically active molecules (Janin et al., 1999).

Antiviral Activity

In the realm of medicinal chemistry, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where derivatives like this compound could be relevant, have been investigated for their antiviral properties. These compounds have demonstrated marked inhibition of retrovirus replication in cell culture, suggesting potential applications in antiviral therapies (Hocková et al., 2003).

Efficient Synthesis for Gastric-Acid Inhibiting Activity

A synthesis method involving 4-methoxy-2,3,5-trimethylpyridine, a compound structurally related to this compound, has been developed for creating gastric-acid inhibiting compounds. This showcases the potential of similar compounds in pharmaceutical applications focused on gastrointestinal disorders (Mittelbach et al., 1988).

Fluorophore Development in Photophysical Studies

The synthesis of methoxypyridine compounds, closely related to this compound, has been studied for their high fluorescence quantum yields in various solvents. This indicates potential applications in the development of novel fluorophores for scientific research and imaging purposes (Hagimori et al., 2019).

Electrophilic Methylating Agent

Compounds like 1-methoxy-2,2,6,6-tetramethylpiperidine, which are conceptually related to this compound, have been demonstrated to act as powerful electrophilic methylating agents upon electrochemical activation. This indicates potential use in organic synthesis and chemical transformations (Norcott et al., 2019).

Propriétés

IUPAC Name |

5-(methoxymethyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-9-5-7(6-11-2)3-4-8(9)10/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDUEUVRZFOONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2943487.png)

![5-(tert-Butyl)-1H-benzo[d]imidazole](/img/structure/B2943490.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide](/img/structure/B2943491.png)

![Cyclopropyl(4'-methoxy[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2943493.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2943496.png)

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)